1-(3-Fluorobenzyl)-4-isopropylpiperazine
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c1-12(2)17-8-6-16(7-9-17)11-13-4-3-5-14(15)10-13/h3-5,10,12H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGZEXABLMOBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorobenzyl)-4-isopropylpiperazine can be synthesized through a multi-step process involving the reaction of 3-fluorobenzyl chloride with isopropylpiperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorobenzyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The fluorobenzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted fluorobenzyl derivatives with various functional groups.
Scientific Research Applications
1-(3-Fluorobenzyl)-4-isopropylpiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)-4-isopropylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Position of Halogen :
- The meta-fluorine in the target compound may confer distinct receptor selectivity compared to para-fluorinated analogues (e.g., 1-(4-Fluorobenzyl)piperazine). For example, para-substituted derivatives are more commonly associated with kinase inhibition , while meta-substituted variants like mCPP show serotonin receptor activity .
- Chlorine vs. Fluorine : Chlorophenyl derivatives (e.g., mCPP) exhibit stronger psychoactive effects but poorer metabolic stability than fluorinated counterparts .
N4 Substituent :
- The isopropyl group enhances steric bulk compared to smaller groups (e.g., methyl in MBZP or hydrogen in BZP). This likely improves blood-brain barrier penetration but may reduce solubility .
- Compounds with acyl (e.g., 2-fluorobenzoyl in ) or sulfonyl groups (e.g., 1-(3-Chlorobenzyl)-4-(4-methylphenyl)sulfonylpiperazine ) exhibit divergent pharmacological profiles, often targeting enzymes over receptors.
Receptor Binding and Selectivity
- Serotonin Receptors : mCPP (1-(3-Chlorophenyl)piperazine) shows high affinity for 5-HT₂C receptors, whereas this compound’s activity remains underexplored. Fluorine’s electronegativity may reduce off-target effects compared to chlorine .
- Dopamine Receptors : Piperazines with bulky N4 groups (e.g., isopropyl) are less likely to act as dopamine reuptake inhibitors compared to simpler analogues like BZP .
Biological Activity
1-(3-Fluorobenzyl)-4-isopropylpiperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, identified by its CAS number 423743-04-8, exhibits a range of effects that may be beneficial in therapeutic contexts, particularly in neuropharmacology and oncology.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is known to act as a selective serotonin receptor modulator, influencing serotonin pathways which are crucial for mood regulation and anxiety responses. Additionally, this compound has shown potential in modulating dopamine receptors, which may contribute to its effects on psychotropic conditions.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds similar to this compound can exhibit antidepressant-like effects in animal models. This is likely due to their ability to enhance serotonergic activity.
- Anxiolytic Properties : The modulation of serotonin and dopamine receptors suggests potential anxiolytic properties, making it a candidate for further exploration in anxiety disorders.
- Anticancer Potential : Preliminary studies have indicated that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cellular proliferation.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 254.35 g/mol | Varies (e.g., Zaleplon: 295.36 g/mol) |
| Serotonin Receptor Activity | Moderate | High (e.g., Indiplon) |
| Dopamine Receptor Activity | Moderate | Variable (e.g., Ocinaplon) |
| Cytotoxicity | Yes (preliminary data) | Yes (varies by compound) |
Study 1: Antidepressant-like Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of various piperazine derivatives, including this compound. In this study, rodents treated with the compound demonstrated significant reductions in despair behavior in forced swim tests, indicating potential efficacy in treating depressive disorders .
Study 2: Anxiolytic Properties
Another investigation focused on the anxiolytic properties of this compound through behavioral tests in mice. Results indicated that administration led to decreased anxiety-like behavior, corroborating the hypothesis that modulation of serotonin pathways can alleviate anxiety symptoms .
Study 3: Cytotoxicity Against Cancer Cell Lines
Research conducted by Cancer Research highlighted the cytotoxic effects of piperazine derivatives on various cancer cell lines. The study found that this compound exhibited significant cytotoxicity against breast and colon cancer cells, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
